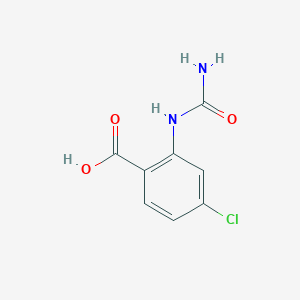
4-Chloro-6-fluorobenzene-1,3-diamine
Vue d'ensemble
Description
“4-Chloro-6-fluorobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is used as an intermediate in the production of other compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with chlorine and fluorine substituents at the 4th and 6th positions, respectively, and amine groups at the 1st and 3rd positions .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 124-125 °C and a predicted boiling point of 283.2±35.0 °C. Its predicted density is 1.457±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 2.70±0.10 .
Applications De Recherche Scientifique
Synthesis and Material Science
Compounds structurally related to 4-Chloro-6-fluorobenzene-1,3-diamine serve as key intermediates in the synthesis of various materials, including pharmaceuticals and polymers. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing non-steroidal anti-inflammatory materials, illustrates the importance of halogenated compounds in drug synthesis and material science (Qiu et al., 2009). This suggests that this compound could be explored for similar synthetic applications.
Sensing and Detection Technologies
The development of nanostructured luminescent micelles for sensing applications highlights the role of fluorinated compounds in creating sensitive and selective probes for detecting hazardous materials (Paria et al., 2022). This review critically summarizes the application of such materials in detecting explosives, suggesting potential research avenues for this compound in developing novel sensors.
Antimicrobial Applications
The study on Silver Diamine Fluoride (SDF) for dental care reveals the antimicrobial and protective effects of fluorinated compounds on tooth structures (Burgess & Vaghela, 2018). Given the structural relevance, research into this compound could extend into antimicrobial applications, particularly in medical and dental materials.
Environmental Chemistry and Toxicology
Research on the occurrence, fate, and behavior of parabens in aquatic environments reveals the ecological impacts of halogenated compounds (Haman et al., 2015). This suggests a broader research context for this compound in environmental science, focusing on its behavior, degradation, and potential effects on ecosystems.
Fluorinated Liquid Crystals
The review on fluorinated liquid crystals outlines the significant impact of fluorine atoms on the properties of liquid crystalline materials (Hird, 2007). The unique effects of fluorine-containing functionalities suggest that this compound could be valuable in designing new liquid crystal displays or materials with specific optical properties.
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-fluorobenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEOZDVWXHHKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290889 | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1524-37-4 | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)




![2-chloro-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B3024051.png)
